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Compound of Interest

Compound Name: ISO-CHLORIDAZON

Cat. No.: B1142978

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ISO-
CHLORIDAZON (CAS 1698-61-9), a pyridazinone herbicide. Due to the limited availability of
directly published spectra for iso-chloridazon, this guide presents a combination of
experimental data for the closely related and more common isomer, chloridazon (CAS 1698-60-
8), and predicted spectroscopic values for iso-chloridazon based on its chemical structure.
This document also includes detailed experimental protocols for acquiring such spectroscopic
data and a visualization of the metabolic pathway of chloridazon.

Chemical Structure

ISO-CHLORIDAZON is the common name for 4-amino-5-chloro-2-phenylpyridazin-3-one. Its
chemical structure is fundamental to interpreting its spectroscopic data.

e Molecular Formula: C10HsCIN3sO
e Molecular Weight: 221.64 g/mol
e SMILES: C1=CC=C(C=C1)N2C(=0)C(=C(C=N2)N)CI

Spectroscopic Data

The following sections summarize the key spectroscopic data for ISO-CHLORIDAZON.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for iso-chloridazon is not readily available in public
databases. However, based on its structure and known chemical shifts for similar functional
groups, a predicted 'H and 13C NMR data set is presented below.

Table 1: Predicted *H and 3C NMR Data for ISO-CHLORIDAZON

1H NMR 13C NMR
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
2775 " Phenyl-H (ortho, 158
meta, para)
~6.0-5.5 brs -NH:2 ~145
~7.9 S Pyridazinone-H ~140
~135
~129
~125
~118

Infrared (IR) Spectroscopy

An experimental IR spectrum for iso-chloridazon is not publicly available. The expected
characteristic absorption bands based on its functional groups are listed below.

Table 2: Predicted Infrared (IR) Absorption Bands for ISO-CHLORIDAZON
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Wavenumber (cm~1)  Intensity Vibrational Mode Functional Group

3400 - 3200 Medium, Broad N-H Stretch Primary Amine (-NHz)

3100 - 3000 Medium C-H Stretch Aromatic (Phenyl)

~1660 Strong C=0 Stretch Amide (Pyridazinone)

1620 - 1580 Medium C=C Stretch Aromatic (Pheny)) &
Pyridazinone

1400 - 1300 Medium C-N Stretch Aromatic Amine

800 - 700 Strong C-CI Stretch Aryl Halide

Mass Spectrometry (MS)

While a mass spectrum for iso-chloridazon is not directly available, the electron ionization (El)
mass spectrum for its isomer, chloridazon (also known as Pyrazon), is available from the NIST
WebBook. Given the identical molecular formula and weight, the molecular ion peak and
isotopic pattern are expected to be the same. The fragmentation pattern may show minor
differences.

Table 3: Mass Spectrometry Data for Chloridazon (Pyrazon)

m/z Relative Intensity (%) Proposed Fragment
221 100 [M]* (35Cl)

223 33 [M+2]* (37Cl)

193 20 [M-COJ*

128 15 [M-CsHsN]*

105 40 [CeHsN2]*

77 60 [CeHs]*

Experimental Protocols
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The following are general protocols for obtaining the spectroscopic data for a compound like
ISO-CHLORIDAZON.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified iso-chloridazon
sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). Add a small amount of
an internal standard (e.qg., tetramethylsilane, TMS) for referencing.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural
abundance of 13C, a larger number of scans and a longer acquisition time are necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

IR Spectroscopy

Sample Preparation:

o KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr)
powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first and
subtract it from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For
less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-
MS) is preferred.

lonization: Use an appropriate ionization technique. Electron lonization (El) is common for
GC-MS and provides characteristic fragmentation patterns. Electrospray lonization (ESI) is a
soft ionization technique often used with LC-MS, which typically results in a prominent
molecular ion peak.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions
based on their mass-to-charge ratio (m/z).

Data Acquisition and Analysis: Acquire the mass spectrum, which is a plot of ion intensity
versus m/z. ldentify the molecular ion peak and analyze the fragmentation pattern to deduce
structural information.

Metabolic Pathway of Chloridazon

ISO-CHLORIDAZON is an isomer of the more widely studied herbicide chloridazon. The
primary metabolic pathway of chloridazon involves the removal of the phenyl group, leading to

the formation of desphenyl-chloridazon, or the removal of the phenyl group and addition of a

methyl group to form methyl-desphenyl-chloridazon.[1][2][3] This pathway is a critical aspect of

its environmental fate and toxicology.

Dephenylation Desphenyl-Chloridazon
Chloridazon _
Dephenylation & -

Methylation

Methyl-Desphenyl-Chloridazon
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Metabolic degradation pathway of Chloridazon.

Disclaimer: The predicted spectroscopic data is for estimation purposes and should be
confirmed with experimental data. The mass spectrometry data provided is for the isomer
chloridazon and is expected to be very similar but not identical to that of iso-chloridazon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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